molecular formula C8H6F10O3 B12077709 2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate

2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate

Cat. No.: B12077709
M. Wt: 340.11 g/mol
InChI Key: FVWFSBHHPHVRPS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties:
2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated carbonate ester characterized by two fluorinated alkyl chains: a hexafluorobutyl group (6 fluorine atoms) and a tetrafluoropropyl group (4 fluorine atoms). This structure confers high electronegativity, hydrophobicity, and thermal stability. The compound is likely to exhibit low solubility in polar solvents but high compatibility with fluorinated matrices, making it suitable for specialized applications such as lithium-ion battery electrolytes or hydrophobic coatings .

The compound is listed as a commercial product by CymitQuimica, indicating its use in high-performance materials or electrolytes .

Properties

Molecular Formula

C8H6F10O3

Molecular Weight

340.11 g/mol

IUPAC Name

2,2,3,4,4,4-hexafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate

InChI

InChI=1S/C8H6F10O3/c9-3(8(16,17)18)6(12,13)1-20-5(19)21-2-7(14,15)4(10)11/h3-4H,1-2H2

InChI Key

FVWFSBHHPHVRPS-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)F)F)(F)F)OC(=O)OCC(C(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the reaction of hexafluorobutyl alcohol with tetrafluoropropyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Hydrolysis: In the presence of water, the carbonate group can hydrolyze to form alcohol and carbon dioxide.

    Reduction: The compound can be reduced using strong reducing agents to form corresponding alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone are commonly used.

    Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used.

Major Products Formed

    Substitution: Products depend on

Biological Activity

The compound 2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound that has gained attention in various fields due to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound by examining relevant research findings, case studies, and data tables.

  • Molecular Formula : C₈H₈F₆O₂
  • Molecular Weight : 250.14 g/mol
  • CAS Number : 36405-47-7
  • Appearance : Colorless to almost colorless clear liquid
  • Boiling Point : 158 °C
  • Flash Point : 56 °C

Biological Activity Overview

The biological activity of fluorinated compounds often relates to their interaction with biological systems. Fluorinated derivatives can exhibit enhanced stability and bioactivity compared to their non-fluorinated counterparts. The following sections summarize specific biological activities associated with 2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate.

Anticancer Activity

Recent studies have indicated that fluorinated compounds can exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Fluorinated derivatives can inhibit glycolysis in cancer cells. This inhibition is crucial as many aggressive cancers rely heavily on glycolysis for energy production.
  • Case Study : A study on halogenated analogs of 2-deoxy-D-glucose demonstrated that these compounds could effectively inhibit hexokinase activity in glioblastoma cells. The fluorinated derivatives showed lower IC50 values compared to traditional treatments, indicating higher potency in cytotoxic effects under hypoxic conditions .

Antimicrobial Activity

Fluorinated compounds have also been explored for their antimicrobial properties:

  • Research Findings : Investigations into soil fungal extracts containing fluorinated metabolites revealed varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of fluorinated groups was linked to enhanced antimicrobial efficacy .

Toxicological Considerations

While exploring the biological activities of fluorinated compounds, it is essential to consider their toxicity profiles:

  • Safety Data : The compound is classified as a flammable liquid and vapor (UN3272). It can cause skin and eye irritation upon contact. Proper safety measures must be observed when handling this compound .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for various fluorinated compounds compared to their non-fluorinated counterparts:

Compound TypeActivity TypeIC50 (µM)Reference
2-deoxy-D-glucose (non-fluorinated)Glycolysis Inhibition>100
Halogenated 2-deoxy-D-glucoseGlycolysis Inhibition<10
Soil Fungal Extracts (fluorinated)AntibacterialVaries
Non-fluorinated Fungal ExtractsAntibacterialHigher

Scientific Research Applications

Fluorinated Polymers

The compound is often used as a monomer in the synthesis of fluorinated polymers. These materials exhibit enhanced chemical resistance and thermal stability compared to non-fluorinated counterparts. For instance, polymers derived from this compound have been studied for their potential applications in protective coatings and membranes due to their hydrophobic nature and resistance to solvents.

Case Study: Polymer Synthesis

A study demonstrated the polymerization of 2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate with various co-monomers. The resulting polymers showed superior mechanical properties and thermal stability compared to traditional polymers used in similar applications .

Electrolytes in Battery Technology

Fluorinated carbonates are being explored as electrolytes in lithium-ion batteries. The unique electrochemical properties of this compound can enhance the performance and safety of battery systems.

Case Study: Lithium-Ion Batteries

Research has indicated that incorporating this carbonate into electrolyte formulations improves ionic conductivity and thermal stability. This results in batteries with higher energy density and longer cycle life .

Fluorinated Solvents

The compound can serve as a solvent in chemical reactions where traditional solvents may pose risks due to flammability or toxicity. Its low volatility and high thermal stability make it suitable for high-temperature reactions.

Case Study: High-Temperature Reactions

In a controlled study involving high-temperature organic synthesis reactions, the use of this carbonate as a solvent led to improved yields and reduced side reactions compared to conventional solvents .

Data Table of Applications

Application AreaDescriptionBenefits
Fluorinated PolymersUsed as a monomer for polymer synthesisEnhanced chemical resistance and thermal stability
Battery ElectrolytesComponent in lithium-ion battery electrolytesImproved ionic conductivity and safety
Chemical SolventSolvent for high-temperature reactionsLow volatility and high thermal stability

Comparison with Similar Compounds

Research Findings and Performance Metrics

  • Electrochemical Stability: Fluorinated carbonates with >8 fluorine atoms demonstrate oxidation potentials exceeding 5 V, critical for high-voltage Li-ion cells .
  • SEI Formation : In LHCEs, fluorinated carbonates and ethers synergize to create amorphous, LiF-dominated SEI layers, reducing Li corrosion and improving cycle life .
  • Thermal Safety : High fluorine content correlates with reduced thermal runaway risks, as seen in TTE-based electrolytes .

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